1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
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Overview
Description
1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the cyclohexylmethyl group through alkylation reactions. The final steps often involve the formation of the methylidene group under specific conditions, such as using strong bases or catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial for maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyclohexylmethyl group, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds, strong bases, or acids depending on the desired substitution.
Major Products: The products of these reactions vary widely but can include ketones, alcohols, or substituted indoles, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on neurological pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as those involved in cell signaling or metabolic processes.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-2-methylindole: Similar structure but lacks the dimethyl and methylidene groups.
3,3-Dimethyl-2-methylideneindoline: Similar indole core but different substituents.
Uniqueness: 1-(Cyclohexylmethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
138679-95-5 |
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Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C18H25N/c1-14-18(2,3)16-11-7-8-12-17(16)19(14)13-15-9-5-4-6-10-15/h7-8,11-12,15H,1,4-6,9-10,13H2,2-3H3 |
InChI Key |
HOMBZUVYIYHTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)CC3CCCCC3)C |
Origin of Product |
United States |
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